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Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546

A Selective Small-Molecule Probe for Protease-Activated Receptor 2 (PAR2)

Executive Summary

AC-264613 is a potent, non-peptidic, and highly selective agonist for Protease-Activated
Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) pivotal in inflammation, pain
processing, and metabolic regulation. Unlike traditional peptide agonists (e.g., SLIGRL-NH2)
which suffer from rapid enzymatic degradation and poor bioavailability, AC-264613 offers a
stable, small-molecule alternative for probing PAR2 biology.

This guide synthesizes early characterization studies, primarily established by Gardell et al.
(2008), to provide a robust framework for its application in drug discovery and basic research. It
details the compound's physicochemical properties, signaling mechanism, and validated
experimental protocols for both in vitro and in vivo applications.

Chemical Identity & Handling

AC-264613 functions as a pharmacological probe due to its structural stability and ability to
penetrate tissues more effectively than peptide mimetics.
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Property Specification

(3)-(3R,4S)-2-0Ox0-4-phenyl-3-
Chemical Name pyrrolidinecarboxylic acid 2-[1-(3-
bromophenyl)ethylidene]hydrazide

Molecular Formula C19H18BIrNsO2
Molecular Weight 400.27 g/mol
CAS Number 1051487-82-1
- Soluble in DMSO (up to 100 mM); poorly soluble
Solubility )
in water.
Appearance White to off-white solid

Preparation of Stock Solutions

To ensure experimental reproducibility, correct solubilization is critical. AC-264613 is
hydrophobic; aqueous dilutions should be prepared immediately prior to use to effectively
prevent precipitation.

e Stock Solution (10 mM): Dissolve 4.00 mg of AC-264613 in 1.0 mL of anhydrous DMSO.
Vortex for 30 seconds until the solution is clear.

o Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C.
Stable for >6 months.

e Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS +
0.1% BSA) to achieve the desired final concentration (typically 30—300 nM). Note: The
presence of BSA (0.1%) is recommended to prevent non-specific binding to plastics.

Mechanism of Action

PAR2 is uniqgue among GPCRs; it is classically activated by proteolytic cleavage of its N-
terminus, revealing a tethered ligand (SLIGKYV in humans). AC-264613 bypasses this
proteolytic step, binding directly to a transmembrane pocket to induce conformational changes
that mimic the tethered ligand's effect.
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Signaling Pathway

Upon binding, AC-264613 stabilizes the active conformation of PAR2, leading to the coupling of
Gag/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis
of PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium stores.
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Figure 1: Signal transduction pathway activated by AC-264613, highlighting the Gg-mediated
calcium mobilization cascade.

Pharmacological Profile[1][2][3][4]

The utility of AC-264613 lies in its high potency and strict selectivity, which distinguishes it from
promiscuous peptide agonists.

Potency Data (Human PAR2)

Data summarized from Gardell et al. (2008) and subsequent validation studies.

Assay Type Readout Potency (ECso) PECso

Ca?* Mobilization FLIPR (CHO-hPAR2) ~30 nM 7.5

) Inositol Phosphate
PI Hydrolysis ) ~100 nM 7.0
accumulation

Proliferation BrdU Incorporation ~30 nM 7.5

Selectivity Profile

AC-264613 was screened against a panel of closely related receptors and common off-targets.
e PAR Family: No activity at PAR1 or PAR4 at concentrations up to 10 pM.

o GPCR Panel: No significant activity (>50% inhibition/activation) at 30+ other receptors
involved in nociception and inflammation (e.g., NK1, TRPV1, Bradykinin receptors).

Early Validation Studies & In Vivo Utility[2][5]

The seminal work by Gardell et al. (2008) established AC-264613 as the first potent small-
molecule PAR2 agonist.

Key Finding 1: Bioavailability and Stability

Unlike the peptide agonist SLIGRL-NHZ2, which has a half-life of minutes in plasma, AC-264613
demonstrated:
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o Metabolic Stability: High stability in liver microsomes.

e Pharmacokinetics: Elimination half-life (t1/2) of ~2.5 hours in rats following systemic
administration.[1]

Key Finding 2: In Vivo Pro-Inflammatory Effects

To validate the compound as a tool for studying PAR2-mediated inflammation, researchers
utilized rat paw models.

e Model: Intraplantar injection of AC-264613.[2][1][3]
e Result: Induced robust thermal hyperalgesia (pain sensitivity) and edema (swelling).

» Specificity Check: The effects were blocked by specific antagonists, confirming the
mechanism was PAR2-dependent and involved downstream sensitization of TRPV1
receptors.

Experimental Protocols
Protocol A: Intracellular Calcium Flux Assay (FLIPR)

This protocol is the gold standard for verifying the activity of AC-264613 in cell lines (e.g.,
CHO-K1, HEK293) stably expressing PAR2.

Materials:

e CHO-hPAR2 cells[4]

e FLIPR Calcium Assay Kit (Molecular Devices)
e Assay Buffer: HBSS + 20 mM HEPES, pH 7.4
e AC-264613 Stock (10 mM in DMSO)
Workflow:

o Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate.
Incubate overnight at 37°C/5% COa.
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e Dye Loading: Remove culture media. Add 100 pL of Calcium 4 dye loading buffer (dissolved
in Assay Buffer + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

o Compound Preparation: Prepare a 5X concentration plate of AC-264613 in Assay Buffer
(0.1% BSA). Serial dilution (1:3) is recommended for ECso determination.

o Measurement: Transfer plate to FLIPR instrument.
o Baseline: Record fluorescence for 10 seconds.
o Injection: Add 25 pL of compound.
o Read: Record fluorescence for 180 seconds.

e Analysis: Calculate Max-Min fluorescence units. Plot against log[Concentration] to determine
ECso.
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Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves
Test)

Objective: To assess PAR2-mediated nociceptive sensitization.
» Acclimatization: Place rats in plexiglass cubicles on a glass surface for 30 minutes.

o Baseline: Measure baseline paw withdrawal latency (PWL) using a radiant heat source. Cut-

off time: 20s (to prevent tissue damage).

e Administration: Inject AC-264613 (e.g., 10—-100 pg in 50 pL saline/DMSO vehicle)
intraplantarly into the left hind paw.
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o Testing: Measure PWL at 30, 60, 120, and 240 minutes post-injection.

» Validation: A decrease in PWL compared to the contralateral paw or vehicle control indicates
hyperalgesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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